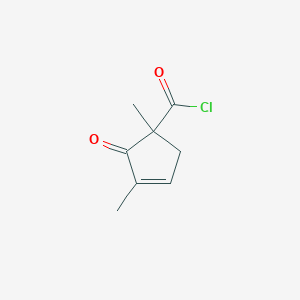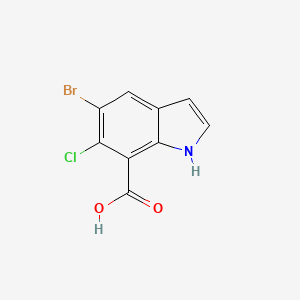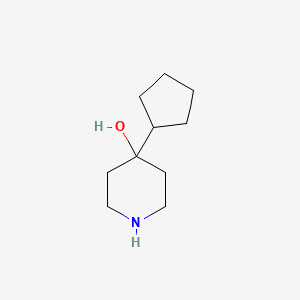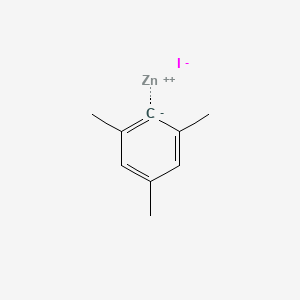
2,4,6-Trimethylphenylzinciodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylphenylzinciodide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 2,4,6-trimethylphenyl group and an iodide ion. It is often used as a reagent in various chemical reactions due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenylzinciodide typically involves the reaction of 2,4,6-trimethylphenyl iodide with zinc in the presence of a suitable solvent. One common method is the direct insertion of zinc into the carbon-iodine bond of 2,4,6-trimethylphenyl iodide under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethylphenylzinciodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenyl derivatives.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: It is commonly used in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical nucleophiles include halides, cyanides, and other organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4,6-trimethylphenol, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylphenylzinciodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethylphenylzinciodide involves the transfer of the 2,4,6-trimethylphenyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylzinc iodide: Similar in structure but lacks the methyl groups on the phenyl ring.
2,4,6-Trimethylphenylmagnesium bromide: Another organometallic compound with similar reactivity but contains magnesium instead of zinc.
2,4,6-Trimethylphenylboronic acid: Used in similar cross-coupling reactions but involves boron instead of zinc.
Uniqueness
2,4,6-Trimethylphenylzinciodide is unique due to the presence of the zinc atom, which imparts distinct reactivity and stability compared to its magnesium and boron counterparts. This makes it particularly useful in specific synthetic applications where other reagents may not be as effective.
Eigenschaften
Molekularformel |
C9H11IZn |
|---|---|
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
zinc;1,3,5-trimethylbenzene-6-ide;iodide |
InChI |
InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CPTXDDRKMABYLS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Zn+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)

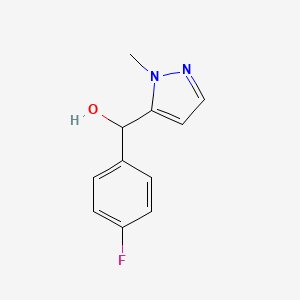
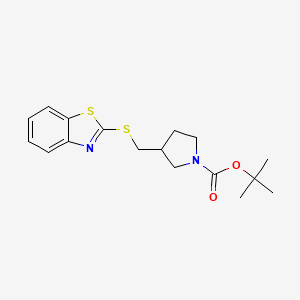
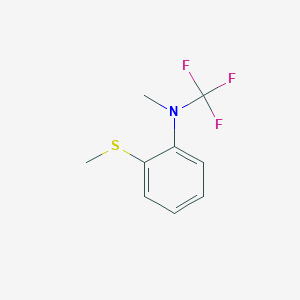
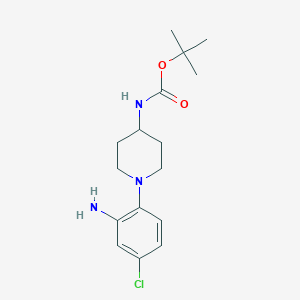
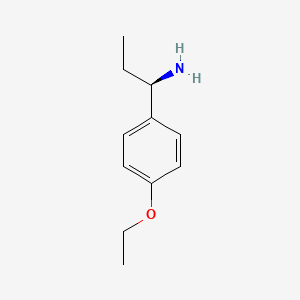
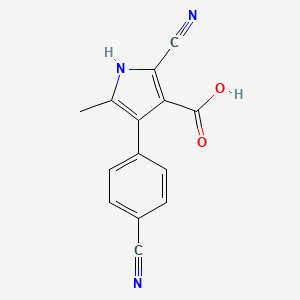
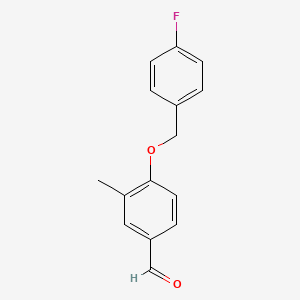

![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
